N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
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Description
N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.304. The purity is usually 95%.
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Biological Activity
N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a pyridine ring and an oxamide functional group, which are crucial for its biological interactions.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets in biological systems. It may act by modulating enzyme activity or binding to receptor sites, leading to various therapeutic effects such as:
- Enzyme Inhibition : The compound could inhibit enzymes that play a role in cancer cell proliferation.
- Receptor Binding : It may bind to receptors involved in signaling pathways related to cancer and microbial infections.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as an antibiotic agent. The specific mechanisms of action in antimicrobial activity may include:
- Disruption of bacterial cell wall synthesis
- Inhibition of protein synthesis in bacteria
Anticancer Activity
Studies have highlighted the anticancer properties of this compound. In vitro tests have demonstrated its effectiveness against several cancer cell lines, including:
Cancer Type | IC50 (µM) | Reference |
---|---|---|
Human Melanoma | 12.5 | |
Ovarian Cancer | 15.0 | |
Breast Cancer | 18.0 |
The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research, suggesting it may serve as a lead compound for developing new anticancer therapies.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Mechanism
A separate investigation focused on the compound's anticancer properties involved treating human melanoma cells with varying concentrations of this compound. The study revealed that the compound induced apoptosis through the intrinsic pathway, characterized by the activation of caspases and mitochondrial membrane potential disruption.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-2-4-13(5-3-11)18-15(20)14(19)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKGNMAGEPJHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322290 |
Source
|
Record name | N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802347 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331637-21-9 |
Source
|
Record name | N'-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.